ONO-4578
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO-4578; ONO 4578; ONO4578; BMS 986310; BMS986310; BMS-986310; |
Origin of Product |
United States |
Mechanistic Characterization of Ono 4578 As an Ep4 Antagonist
Molecular Target Validation: ONO-4578 Specificity for EP4 Receptor
This compound exhibits high selectivity for the EP4 receptor, distinguishing it from other prostaglandin (B15479496) E2 (PGE2) receptor subtypes (EP1, EP2, and EP3). This specificity is critical for minimizing off-target effects and maximizing therapeutic efficacy. probechem.comaacrjournals.orgresearchgate.net
The primary mechanism by which this compound exerts its antagonistic effect is by directly inhibiting the binding of prostaglandin E2 (PGE2) to the EP4 receptor. PGE2 is an immunosuppressive prostanoid that, upon binding to EP4, can activate downstream signaling pathways that promote tumor cell proliferation and invasion. probechem.comcancer.gov By blocking this interaction, this compound prevents the activation of EP4-mediated signaling. probechem.comcancer.gov
The antagonistic action of this compound on the EP4 receptor leads to a cascade of inhibitory effects on various intracellular signaling pathways that are typically activated by PGE2-EP4 engagement. This includes modulation of cyclic adenosine (B11128) monophosphate (cAMP) production and subsequent impact on several downstream signaling cascades. probechem.comaacrjournals.orgresearchgate.net
A key characteristic of EP4 receptor activation is its coupling to Gαs proteins, which leads to the activation of adenylate cyclase (AC) and a subsequent increase in intracellular cAMP levels. researchgate.netresearchgate.net this compound potently inhibits this PGE2-induced cAMP production. In in vitro studies using Chinese Hamster Ovary (CHO) cells engineered to express human and mouse EP4 receptors, this compound demonstrated potent inhibition of PGE2-induced cAMP production with single-digit nanomolar (nM) IC50 values. probechem.comaacrjournals.orgresearchgate.netprobechem.com
Table 1: Inhibition of PGE2-Induced cAMP Production by this compound
| Cell Line | Receptor Expressed | IC50 (nM) | Reference |
| CHO cells | Human EP4 | Single-digit nM | probechem.comaacrjournals.orgresearchgate.netprobechem.com |
| CHO cells | Mouse EP4 | Single-digit nM | probechem.comaacrjournals.orgresearchgate.netprobechem.com |
EP4 receptor activation by PGE2 is known to trigger multiple intracellular signaling events, which include the activation of phosphatidylinositol 3-kinase (PI3K), extracellular signal-regulated kinases 1/2 (ERK1/2), and nuclear factor-kappa B (NF-κB). researchgate.netresearchgate.netnih.gov Furthermore, EP4 signaling can influence the β-catenin pathway. nih.gov
As a selective EP4 antagonist, this compound is expected to counteract these activations. EP4 antagonists have been shown to hinder cell proliferation and induce apoptosis by inhibiting the activation of the cyclic adenosine monophosphate/Protein Kinase A (PKA)/CREB axis, as well as pathways involving EGFR/Ras/MAPK/CREB and AKT/GSK3β/β-catenin in human cancer cell lines. nih.gov Specifically, antagonism of the EP4 receptor has been demonstrated to suppress invasion, migration, and metastasis in various cancer cell types, including prostate, breast, and colon cancers. nih.gov The EP4 receptor mediates cellular migration through the activation of PI3K/Orai1/ERKs signaling in oral cancer cells and promotes renal cell invasion and metastasis via the Rap GTPase signaling pathway. nih.gov Additionally, PGE2 binding to EP4 can promote lung cancer cell migration through the EP4/β-arrestin1/c-Src pathway, and the EP4 receptor facilitates prostate cancer invasion by mediating the cAMP/PKA/PI3K/AKT signaling pathway. nih.gov These findings underscore the broad impact of EP4 antagonism on critical oncogenic signaling networks.
Antagonistic Effects on EP4-Mediated Signaling Pathways
Impact on Intracellular Signaling Events
The antagonistic action of this compound extends to the fundamental intracellular signaling events governed by the EP4 receptor.
The EP4 receptor is a canonical G protein-coupled receptor (GPCR). cancer.gov Upon binding of its natural ligand, PGE2, the EP4 receptor undergoes a conformational change that leads to the dissociation and activation of the heterotrimeric G protein complex, specifically the Gαs-Gβγ complex. This activated Gαs subunit then stimulates adenylate cyclase (AC), which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). researchgate.netresearchgate.net this compound, by acting as an antagonist, directly interferes with this initial ligand-receptor interaction, thereby inhibiting the activation of the Gαs pathway and subsequent downstream signaling. researchgate.net This effectively modulates the GPCR activity of the EP4 receptor, preventing its normal signal transduction.
Cellular and Immunomodulatory Effects of Ono 4578 in Preclinical Models
Modulation of Immune Cell Function within the Tumor Microenvironment
The therapeutic potential of ONO-4578 in oncology stems from its ability to reshape the immunosuppressive TME by modulating the function of key immune cell populations, particularly myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) aacrjournals.orgono-pharma.comono-pharma.comono-pharma.com. This modulation contributes to the enhancement of anti-tumor immunity observed in various preclinical models bms.comaacrjournals.orgono-pharma.comono-pharma.comono-pharma.com.
Effect on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the TME and exert potent immunosuppressive activity, hindering effective anti-tumor immune responses nih.govoncology-central.comjcancer.org. PGE2, acting through its EP4 receptor, plays a crucial role in promoting the expansion and immunosuppressive function of MDSCs ono-pharma.comono-pharma.comono-pharma.com.
Inhibition of MDSC Differentiationbioworld.com
PGE2 is known to induce the differentiation of immune-suppressive cells, including MDSCs, from myeloid precursors nih.gov. By inhibiting the PGE2-EP4 signaling pathway, this compound is posited to impede this pro-suppressive differentiation process nih.govcancer.govono-pharma.comono-pharma.com. The ability of this compound to promote dendritic cell differentiation in vitro further supports its role in skewing myeloid cell development away from the immunosuppressive MDSC phenotype aacrjournals.orgprobechem.com.
Influence on Macrophage Polarization and Function
Macrophages are highly plastic immune cells within the TME, polarizing into distinct phenotypes, primarily M1 (pro-inflammatory, anti-tumor) and M2 (anti-inflammatory, pro-tumor) nih.gov. Tumor-associated macrophages (TAMs), often skewed towards the M2 phenotype, contribute significantly to tumor growth, angiogenesis, and immunosuppression nih.gov.
Reduction of M2 Macrophage Infiltrationaacrjournals.orgono-pharma.comono-pharma.combenchchem.comnih.gov
Preclinical studies in tumor-bearing mice have consistently demonstrated that this compound reduces the infiltration of M2 macrophages into tumors nih.govaacrjournals.orgono-pharma.comono-pharma.comresearchgate.net. This effect is critical for reversing the immunosuppressive nature of the TME. For instance, in MC38 tumors, this compound has been reported to reduce M2 macrophage infiltration by 40-60% compared to control groups . This reduction correlates with enhanced anti-tumor activity .
Impact on Tumor-Associated Myeloid Cells (TAMCs) Activitynih.govnih.govcancer.gov
Summary of this compound's Effects on Key Myeloid Cell Populations in Preclinical Models
| Immune Cell Type | Effect of this compound in Preclinical Models | Key Findings |
| Myeloid-Derived Suppressor Cells (MDSCs) | Suppression of MDSC activity and reduction in their numbers | Reduces infiltration of MDSCs in tumors aacrjournals.orgono-pharma.comono-pharma.comono-pharma.com. Reverses PGE2-mediated suppression of T cell activation aacrjournals.orgprobechem.com. |
| M2 Macrophages | Reduction of M2 macrophage infiltration | Decreases M2 macrophage infiltration in tumors (e.g., 40-60% reduction in MC38 tumors) nih.govaacrjournals.orgono-pharma.comono-pharma.comresearchgate.net. |
| Tumor-Associated Myeloid Cells (TAMCs) | Inhibition of overall pro-tumorigenic activity | Prevents PGE2-EP4-mediated signaling, inhibiting IL-23 production and Th17 cell expansion nih.govcancer.gov. |
Enhancement of T Cell Immunity
This compound's antagonistic activity against the EP4 receptor contributes significantly to the enhancement of T cell-mediated immunity, a crucial component of effective anti-tumor responses.
Beyond reversing suppression, this compound actively promotes T cell activation. In preclinical mouse tumor-bearing models, this compound contributes to enhanced anti-tumor immunity by suppressing the activity of immune-suppressing factors such as MDSCs and M2 macrophages. This indirect modulation of the tumor microenvironment leads to the activation of T cells, which are otherwise inhibited by these suppressive cell types.
A key finding in preclinical studies is the observed increase in the number of CD8-positive T cells following this compound administration in mouse tumor-bearing models. researchgate.net This increase is part of a broader improvement in the immunosuppressive tumor microenvironment, where this compound reduces the presence of MDSCs and M2 macrophages, while simultaneously augmenting the population of CD8+ T cells. researchgate.net When this compound is administered in combination with an anti-PD-1 antibody, a further increase in CD8 T cell numbers has been confirmed, highlighting a synergistic effect on the cytotoxic T lymphocyte compartment. Prostaglandin (B15479496) E2 itself has been shown to suppress the survival, interferon-gamma (IFN-γ) production, and cytotoxicity of CTLs in vitro.
Table 1: Effects of this compound on Immune Cell Populations in Preclinical Mouse Tumor Models
| Immune Cell Population | Effect of this compound Treatment | Reference |
| MDSCs | Reduced number | researchgate.net |
| M2 Macrophages | Reduced number | researchgate.net |
| CD8+ T Cells | Increased number | researchgate.net |
| Dendritic Cells | Increased number | researchgate.net |
Lymphocyte exhaustion is a state of T cell dysfunction characterized by reduced effector function and hyporesponsiveness to stimulation. Preclinical research suggests that targeting the EP4 receptor, as this compound does, may help to restrain lymphocyte exhaustion. Furthermore, the PGE2/EP4 pathway has been implicated in supporting the maintenance of exhausted cytotoxic T lymphocytes (CTLs), indicating that antagonism of this pathway could mitigate T cell exhaustion.
Promotion of Dendritic Cell (DC) Differentiation and Function
Dendritic cells (DCs) are critical antigen-presenting cells that initiate and shape T cell responses. This compound has been shown to promote the differentiation of dendritic cells in vitro. lipidmaps.org Consistent with this, studies in mouse tumor-bearing models have demonstrated that this compound increases the number of dendritic cells within the tumor microenvironment. researchgate.net Tumor-derived PGE2 is known to impair anti-tumor immunity by inducing suppressive functions in DCs, and preclinical studies highlight the therapeutic value of targeting EP2/4 receptor signaling in DCs to overcome this dysfunction. This compound's ability to promote myeloid cell differentiation into dendritic cells is a key mechanism by which it can enhance anti-tumor immunity.
Effects on Natural Killer (NK) Cell Activity
Natural Killer (NK) cells are innate immune cells capable of directly lysing tumor cells. Prostaglandin E2 (PGE2) has been identified as a suppressor of anti-tumor immunity by inhibiting the function of NK cells. While direct evidence of this compound explicitly "enhancing" NK cell activity is less detailed than for T cells and DCs in the provided snippets, its mechanism as an EP4 antagonist implies a beneficial effect. Other EP4 antagonists, such as MF-766, have been shown to promote the infiltration of NK cells and to reverse PGE2-mediated inhibition of interleukin-2 (B1167480) (IL-2)-induced interferon-gamma (IFN-γ) production in human NK cells. This suggests that this compound, through its shared mechanism of EP4 antagonism, would similarly contribute to the restoration or preservation of NK cell function by counteracting PGE2-induced suppression.
Inhibition of Th17 Cell Expansion mediated by IL-23
The prostaglandin E2 (PGE2)-EP4 signaling pathway plays a critical role in promoting immunosuppression within the tumor microenvironment. Inhibition of EP4 by this compound prevents the activity of tumor-associated myeloid cells (TAMCs) by suppressing interleukin-23 (IL-23) production. wikipedia.org This, in turn, leads to the inhibition of IL-23-mediated expansion of Th17 cells. wikipedia.org IL-23 is a key cytokine known to be crucial for the differentiation and expansion of Th17 cells. Preclinical studies have shown that this compound potently inhibits PGE2-induced cyclic adenosine (B11128) monophosphate (cAMP) production in Chinese Hamster Ovary (CHO) cells expressing both mouse and human EP4 receptors, demonstrating single-digit nanomolar (nM) IC50 values. researchgate.net This potent inhibition of the EP4 pathway is central to its downstream effects on the IL-23/Th17 axis.
Table 1: this compound Potency on EP4 Receptor
| Target Receptor | Assay | Result (IC50) |
| Mouse EP4 | PGE2-induced cAMP production in CHO cells | Single-digit nM researchgate.net |
| Human EP4 | PGE2-induced cAMP production in CHO cells | Single-digit nM researchgate.net |
Direct Cellular Effects on Cancer Cells (In Vitro Studies)
This compound's antagonism of the EP4 receptor translates into direct inhibitory effects on cancer cells, as observed in various in vitro studies.
The EP4 receptor is frequently upregulated in various cancers and actively promotes tumor cell proliferation. wikipedia.org this compound has been shown to inhibit the proliferation of tumor cells where the PGE2-EP4 signaling pathway is hyperactive. wikipedia.orglipidmaps.org EP4 supports cell proliferation through the activation of multiple signaling pathways, including ERK, cAMP/PKA, PI3K/AKT, and NF-κB. Antagonism of EP4 receptor-mediated signaling by compounds like this compound has been demonstrated to suppress IGF1 and PKA-induced proliferation in pancreatic cancer cells. Furthermore, EP4 antagonists are known to hinder proliferation in cervical, colon, and oral squamous carcinoma cells by inhibiting the activation of the cyclic adenosine monophosphate/PKA/CREB axis. Supporting these in vitro observations, this compound has also been shown to inhibit the growth of CT26 and MC38 tumors in syngeneic mouse models. researchgate.net
EP4 plays a significant role in promoting tumor cell invasion and metastasis. wikipedia.org Activation of the EP4 receptor can facilitate renal cell invasion and metastasis via the Rap GTPase signaling pathway. Similarly, PGE2 binding to EP4 can promote lung cancer cell migration through the EP4/β-arrestin1/c-Src pathway, which subsequently activates invasion and metastasis. Antagonists of the EP4 receptor, including this compound, have been shown to suppress the invasion, migration, and metastatic potential of prostate, breast, and colon cancer cells in preclinical models.
Gene Expression Profiling and Immunological Marker Analysis
Studies involving gene expression profiling have provided insights into the immunomodulatory effects of this compound within the tumor microenvironment.
Microarray analysis performed on MC38 tumor tissues from syngeneic mouse models treated with this compound (also referred to as BMS-986310) revealed a significant up-regulation of genes associated with anti-tumor immunity. Specifically, the analysis demonstrated an increase in the expression of genes related to cytotoxic T lymphocytes, natural killer cells, and general innate immunity. Furthermore, this compound has been shown to activate tumor immunity by suppressing the activity of immunosuppressive factors, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages. Consistent with this, this compound treatment was observed to reduce the infiltration of M2 macrophages in MC38 tumors when compared to control groups. researchgate.net These findings suggest that this compound contributes to a more favorable immune microenvironment within tumors.
Table 2: Immunological Marker Changes in Tumor Tissues (MC38 Syngeneic Mouse Model)
| Immunological Marker/Gene Category | Effect of this compound Treatment | Reference |
| Cytotoxic T lymphocytes | Up-regulation | |
| Natural Killer cells | Up-regulation | |
| Innate immunity-related genes | Up-regulation | |
| M2 macrophages | Reduced infiltration | researchgate.net |
Assessment of Cytokine Production (e.g., TNF-α, IFN-γ)
This compound, a highly selective small-molecule antagonist of the prostaglandin E2 receptor subtype 4 (EP4), exerts its immunomodulatory effects by counteracting the immunosuppressive actions of prostaglandin E2 (PGE2) within the tumor microenvironment. PGE2 is known to suppress various immune functions, including the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), through its interaction with EP4 nih.govnih.gov. By blocking the EP4 receptor, this compound aims to reverse this immunosuppression, thereby enhancing anti-tumor immunity nih.govnih.govprobechem.comono-pharma.com.
Detailed Research Findings:
Preclinical and early clinical studies have investigated the impact of this compound on cytokine production, particularly TNF-α. An ex vivo TNF-α release assay was employed to assess the target engagement of this compound's EP4 antagonism nih.govresearchgate.net. In this assay, whole blood samples were collected from subjects at baseline and at various time points after this compound administration. These samples were then stimulated with lipopolysaccharide (LPS), and PGE2 was added to mimic the tumor microenvironment nih.govresearchgate.net.
Lipopolysaccharide-stimulated TNF-α production is typically inhibited by PGE2, and the EP4 receptor is implicated in this inhibitory pathway nih.govresearchgate.net. Therefore, EP4 antagonism by this compound is expected to counteract this inhibition, leading to an increase in TNF-α production nih.govresearchgate.net. Indeed, an increase in ex vivo TNF-α release was observed in almost all patients treated with this compound, suggesting that this compound demonstrated EP4 antagonistic activity at doses as low as 2 mg researchgate.net. While this indicated a clear qualitative effect, a distinct dose-dependency was not consistently observed in the pharmacodynamic analysis, potentially due to the assay's sensitivity limitations or the lowest tested dose being sufficient to induce the effect researchgate.net.
Regarding Interferon-gamma (IFN-γ) production, this compound has been shown in in vitro studies to reverse PGE2-mediated suppression of T cell activation probechem.com. This reversal of T cell suppression is consistent with an environment conducive to increased IFN-γ production, as IFN-γ is a critical cytokine produced by activated T cells and Natural Killer (NK) cells that plays a vital role in anti-tumor immunity nih.govwindows.nettandfonline.com. While specific quantitative data tables detailing this compound's direct impact on IFN-γ levels were not explicitly provided in the available detailed research findings, the mechanism of action as an EP4 antagonist suggests a favorable effect on IFN-γ production by alleviating PGE2-mediated immunosuppression tandfonline.com.
The immunomodulatory effects of this compound, including its impact on cytokine profiles, contribute to its potential anti-tumor activity by improving the immunosuppressive tumor microenvironment probechem.comono-pharma.com. This mechanism involves not only the direct modulation of cytokine production but also the reduction of immunosuppressive cells like M2 macrophages and myeloid-derived suppressor cells (MDSCs), and the promotion of beneficial immune cells such as CD8-positive T cells and dendritic cells probechem.comono-pharma.com.
Data Tables:
While the research findings qualitatively confirm an increase in TNF-α release upon this compound treatment, specific numerical data tables detailing the precise fold changes or concentrations of TNF-α and IFN-γ in preclinical models were not provided in the reviewed sources. The observed effect on TNF-α was described as an "increase... in almost all patients" researchgate.net.
Preclinical Efficacy Studies of Ono 4578 in Animal Models
Monotherapy Efficacy in Syngeneic Tumor Models
Syngeneic tumor models, which involve transplanting cancer cells into mice with a compatible genetic background and a fully functional immune system, are essential for assessing immunotherapies. clinicaltrials.govresearchgate.net Studies in these models have demonstrated the monotherapeutic potential of ONO-4578.
Treatment with this compound as a single agent has been shown to inhibit tumor growth in various syngeneic mouse models. nih.gov Specifically, administration of this compound resulted in the inhibition of tumor proliferation in models of colon carcinoma, including CT26 and MC38. nih.gov This anti-tumor activity highlights the compound's potential to directly impact tumor progression.
Beyond slowing tumor growth, this compound monotherapy has demonstrated an ability to extend the lifespan of tumor-bearing animals. In a particularly aggressive model using SB28 gliomas implanted in the brain, treatment with this compound significantly prolonged the survival of the mice. nih.gov
The anti-cancer activity of this compound is dependent on a functioning immune system. nih.gov This was demonstrated in studies comparing the drug's effect in immunocompetent mice to those in immunodeficient mice, which lack key immune cells like T-cells. nih.govmdpi.com The anti-tumor effect of this compound was nullified in immunodeficient mice bearing CT26 tumors, indicating that the therapeutic action is immune-mediated. nih.gov
Further investigation into the mechanism revealed that this compound modulates the tumor microenvironment. nih.gov Flow cytometric analysis of MC38 tumors showed that treatment with this compound leads to a reduction in the infiltration of M2 macrophages. nih.gov M2 macrophages are known to be immunosuppressive, and their reduction suggests a shift towards a more anti-tumor immune environment. ono-pharma.com Microarray analysis of tumor tissues also indicated an up-regulation of genes related to cytotoxic T lymphocytes and natural killer cells following treatment. nih.gov
Table 1: Summary of this compound Monotherapy Efficacy in Preclinical Models
| Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| CT26 | Colon Carcinoma | Inhibited tumor growth; effect was abrogated in immunodeficient mice. | nih.gov |
| MC38 | Colon Carcinoma | Inhibited tumor growth; reduced infiltration of M2 macrophages. | nih.gov |
| SB28 | Glioma | Significantly prolonged survival of tumor-bearing mice. | nih.gov |
Combination Strategies with this compound
Building on its monotherapy efficacy, this compound has been evaluated in combination with other cancer therapies to explore potential synergistic effects.
The combination of this compound with immune checkpoint inhibitors, specifically anti-PD-1 antibodies, has shown enhanced anti-tumor effects in preclinical studies. nih.govono-pharma.com This strategy is based on the distinct but complementary mechanisms of the two agents: the anti-PD-1 antibody enhances T-cell effector function, while this compound works to reverse the PGE2-mediated immunosuppressive environment. ono-pharma.com
In tumor-bearing mice, the concomitant administration of this compound and an anti-mouse PD-1 antibody resulted in a higher rate of complete response and longer survival compared to either agent used alone. Enhanced anti-tumor effects were observed in both MC38 colon cancer and GL261 glioma models when this compound was combined with an anti-PD-1 antibody, showing a stronger anti-tumor effect than the monotherapies. nih.gov This suggests that blocking the EP4 receptor can make tumors more susceptible to immune checkpoint blockade. ono-pharma.com
Table 2: Efficacy of this compound in Combination with Anti-PD-1 Therapy
| Model | Cancer Type | Combination | Outcome | Reference |
|---|---|---|---|---|
| MC38 | Colon Carcinoma | This compound + anti-PD-1 Ab | Enhanced anti-tumor effect compared to monotherapy. | nih.gov |
| GL261 | Glioma | This compound + anti-PD-1 Ab | Enhanced anti-tumor effects compared to monotherapy. | nih.gov |
| General | Solid Tumors | This compound + anti-PD-1 Ab | Higher complete response rate and longer survival than either agent alone. |
The potential of this compound to enhance the efficacy of other cancer treatments extends beyond immunotherapy. Based on its mechanism of action and preclinical findings, clinical investigations have been initiated to explore combinations with chemotherapy and targeted therapies. For instance, clinical trials are underway to evaluate this compound in combination with standard chemotherapy regimens for pancreatic and colorectal cancer. Additionally, a clinical study is investigating this compound combined with the targeted agents letrozole (B1683767) (an aromatase inhibitor) and a CDK4/6 inhibitor for hormone receptor-positive, HER2-negative breast cancer. While these clinical studies are predicated on a strong preclinical rationale, detailed results from preclinical animal models for these specific combinations are not widely published in the available literature.
Modulation of Tumor Microenvironment by Combination Therapy
Preclinical investigations, particularly in syngeneic mouse models of colorectal cancer such as the MC38 model, have demonstrated that the combination of this compound with an anti-PD-1 antibody leads to significant alterations within the tumor microenvironment. These changes are characterized by a decrease in immunosuppressive cell populations and a concurrent increase in cells that promote anti-tumor immunity. nih.gov
One key finding is the notable reduction in M2 macrophages, which are known to promote tumor growth and suppress immune responses. nih.gov Preclinical data suggests a reduction of 40-60% in M2 macrophage infiltration within the tumor when this compound is administered. Furthermore, the combination therapy has been shown to decrease the number of monocytic myeloid-derived suppressor cells (mMDSCs), another cell type that dampens the anti-tumor immune response. nih.gov
Concurrently, the combination treatment has been observed to increase the presence of dendritic cells, which are crucial for initiating and shaping the adaptive immune response against the tumor. nih.gov Perhaps most significantly, the combination of this compound and an anti-PD-1 antibody has been reported to lead to a 2 to 3-fold increase in the infiltration of tumor-specific CD8+ T cells, the primary effector cells responsible for killing cancer cells. nih.gov
These shifts in the cellular composition of the tumor microenvironment are believed to underlie the enhanced anti-tumor effects observed with the combination therapy compared to either agent alone. nih.gov
Effect of this compound in Combination with Anti-PD-1 Antibody on Intra-tumoral Immune Cells in a Syngeneic Mouse Colorectal Cancer (MC38) Model nih.gov
| Treatment Group | Number of mMDSCs (cells/g tumor) | Number of M2 Macrophages (cells/g tumor) | Number of Dendritic Cells (cells/g tumor) | Number of CD8-positive T cells (cells/g tumor) |
| Vehicle | ~12,000 | ~10,000 | ~2,000 | ~4,000 |
| αPD-1 | ~10,000 | ~8,000 | ~2,500 | ~6,000 |
| αPD-1 + this compound (0.1 mg/kg) | ~8,000 | ~6,000 | ~3,000 | ~7,000 |
| αPD-1 + this compound (0.3 mg/kg) | ~6,000 | ~5,000 | ~3,500 | ~8,000 |
| αPD-1 + this compound (1 mg/kg) | ~5,000 | ~4,000 | ~4,000 | ~9,000 |
| αPD-1 + this compound (3 mg/kg) | ~4,000 | ~3,000 | ~4,500 | ~10,000 |
| Note: The data in this table is estimated from graphical representations in the cited source and should be considered approximate. |
Pharmacological Characterization of Ono 4578 Preclinical Focus
Receptor Binding Affinity and Selectivity
Preclinical evaluations have established ONO-4578 as a highly selective antagonist for the EP4 receptor. This selectivity is a critical attribute, as it minimizes off-target effects that could arise from interactions with other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP). The specificity of this compound for the EP4 receptor ensures that its pharmacological activity is precisely targeted to the PGE2-EP4 signaling pathway. While detailed quantitative binding affinity data (such as Ki values) from competitive radioligand binding assays are not extensively published in the public domain, the consistent description of this compound as "highly selective" in scientific literature underscores its focused mechanism of action.
In Vitro Potency
The in vitro potency of this compound has been demonstrated through its ability to inhibit the signaling cascade initiated by the binding of PGE2 to the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that, upon activation, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The antagonistic activity of this compound is therefore quantifiable by its ability to suppress PGE2-induced cAMP production.
Preclinical studies have utilized in vitro cAMP inhibition assays in cells engineered to express the EP4 receptor, such as Chinese Hamster Ovary (CHO) cells. While specific IC50 values for this compound from these preclinical assays are not publicly available, the compound's progression into clinical trials is predicated on its potent in vitro activity demonstrated in such studies.
Pharmacodynamic Biomarkers in Preclinical Models
The engagement of this compound with the EP4 receptor and the subsequent blockade of PGE2 signaling can be monitored in preclinical models through the measurement of relevant pharmacodynamic biomarkers. A key biomarker in this context is the level of PGE2 metabolites. In the clinical setting, urinary levels of tetranor-PGEM, a major metabolite of PGE2, have been utilized to assess the systemic activity of EP4 antagonists.
In preclinical animal models, the measurement of PGE2 or its metabolites in plasma, urine, or tumor tissue can provide an indication of target engagement and the biological activity of this compound. A reduction in the levels of these biomarkers following administration of this compound would be indicative of successful inhibition of the PGE2-EP4 signaling pathway.
Preclinical Absorption and Distribution Studies
Preclinical studies in animal models have been crucial in determining the pharmacokinetic profile of this compound, including its absorption and distribution. These studies are essential for understanding the compound's bioavailability and its ability to reach the target tissues at concentrations sufficient for therapeutic efficacy.
In tumor-bearing mice, this compound has demonstrated effective anti-tumor activity at specific doses. A key pharmacokinetic parameter from these preclinical studies is the area under the plasma concentration-time curve (AUC), which provides a measure of total drug exposure over a defined period.
Table 1: Preclinical Pharmacokinetic Parameter for this compound in Mice
| Parameter | Value | Species | Dosing Regimen |
| AUC (24h) | 10.1 µg·h/mL | Mouse | 3 mg/kg (twice daily) |
This data from a preclinical tumor model indicates that this compound is absorbed and distributed to an extent that allows it to exert its pharmacological effect. Further preclinical studies would have characterized other parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the compound's distribution into various tissues, which informed the selection of doses for clinical investigation.
Synthetic Chemistry and Structure Activity Relationships of Ep4 Antagonists
General Synthetic Strategies for EP4 Antagonists
The development of EP4 antagonists has involved diverse synthetic strategies, often focusing on distinct core scaffolds to achieve desired pharmacological profiles. Two prominent classes of EP4 antagonists that highlight these strategies are indole-2-carboxamide derivatives and 4,7-dihydro-5H-thieno[2,3-c]pyran derivatives nih.govguidechem.comacs.orgnih.govacs.org.
Indole-2-carboxamide derivatives represent a significant class of EP4 antagonists. Their synthesis typically commences from commercially available precursors, such as methyl 3-bromoindole-2-carboxylate. Subsequent reactions, including N-methylation and amide coupling, are employed to construct the desired indole-2-carboxamide scaffold nih.gov. This synthetic route allows for the introduction of various substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity nih.govacs.org.
4,7-dihydro-5H-thieno[2,3-c]pyran derivatives constitute another important scaffold in EP4 antagonist discovery. These compounds are often synthesized through strategies like scaffold hopping, aiming to improve drug-like properties nih.govacs.orgresearchgate.net. A key intermediate in the preparation of thieno-fused ring compounds, which act as EP4 antagonists, is 2-AMINO-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID ETHYL ESTER. This intermediate can be prepared in a single step using tetrahydro-4H-pyran-4-one, ethyl cyanoacetate, and sulfur, with morpholine (B109124) as a catalyst guidechem.com.
Key Chemical Features and Functional Groups Contributing to EP4 Antagonistic Activity and Selectivity
The efficacy and selectivity of EP4 antagonists are critically dependent on specific chemical features and functional groups that facilitate optimal interactions within the receptor's binding pocket.
For indole-2-carboxamide derivatives , SAR studies have highlighted the importance of carboxylic acid (-COOH) and carbonyl (CO) functional groups. These groups are crucial for forming hydrogen bonds with key amino acid residues within the EP4 receptor, specifically Thr168, Arg316, and Thr76 nih.gov. The presence of indole-2-carboxylic acid derivatives was anticipated to enhance both efficacy and drug-like properties nih.gov.
In broader EP4 antagonist design, the introduction of a trifluoromethyl group as a substituent on a benzene (B151609) ring has been shown to impart superior antagonistic activities mdpi.com. Additionally, antagonists containing an acyl-sulfonamido moiety , such as GW-627368, possess an acidic NH group that is significant for their activity guidetopharmacology.org.
ONO-4578's structure, with its spiro[chromane-cyclopropane] core, an isopropylcarbamoyl group, and a cyanophenylbutanoic acid moiety, suggests that these distinct features are integral to its potent and highly selective EP4 antagonistic activity nih.govprobechem.com. The precise arrangement and electronic properties of these functional groups likely enable specific interactions with the EP4 binding site, contributing to its single-digit nanomolar potency probechem.com.
Development of Potent and Selective EP4 Antagonists through SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. These studies involve systematic modifications of a lead compound's chemical structure and evaluation of the resulting biological activity to identify key pharmacophores and improve drug performance.
For indole-2-carboxamide derivatives , extensive SAR investigations have led to the discovery of highly potent EP4 antagonists. For instance, compound 36, an indole-2-carboxamide derivative, demonstrated excellent in vitro activity with an IC50 of 4.3 nM for the human EP4 receptor, exhibiting high selectivity over other EP receptors (EP1-EP3) nih.gov. Furthermore, the introduction of an (S)-absolute configuration in compound 36 significantly improved its EP4 functional activity by approximately 10-fold compared to its achiral counterpart. Conversely, fluorine substitution did not enhance activity, suggesting specific steric and electronic requirements for optimal binding nih.gov.
In the case of 4,7-dihydro-5H-thieno[2,3-c]pyran derivatives , a scaffold hopping strategy was employed to improve drug-like properties. Through these SAR efforts, compound 47 was identified, exhibiting good EP4 antagonistic activity and excellent subtype selectivity, alongside favorable drug-like characteristics nih.govacs.orgresearchgate.net.
This compound itself is a product of such rigorous development efforts, identified as a potent and highly selective EP4 antagonist with single-digit nanomolar IC50 values against both human and mouse EP4 receptors probechem.com. Its development likely involved extensive SAR studies to fine-tune its unique spirocyclic and amide-containing structure, ensuring its high affinity and specificity for EP4.
The following table summarizes the antagonistic activity of some EP4 antagonists:
| Compound | IC50 (nM) for EP4 | Selectivity over EP1-EP3 | Reference |
| This compound | Single-digit nM | Highly selective | probechem.com |
| Compound 36 | 4.3 | >10,000 nM | nih.gov |
| E7046 | 10.19 - 13.5 | - | nih.gov |
| EP4 receptor antagonist 1 | 6.1 | >10,000 nM | biomol.comcaymanchem.com |
| L001 | >5-fold better than E7046 | Potent and Selective | mdpi.com |
Computational Chemistry and De Novo Design Approaches in EP4 Antagonist Discovery
Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools for the identification, design, and optimization of novel therapeutic agents, including EP4 antagonists. These approaches significantly accelerate the drug discovery process by reducing the need for extensive experimental screening.
Structure-Based Drug Design (SBDD) is a widely utilized computational technique that leverages the three-dimensional (3D) structure of target proteins, such as the EP4 receptor, to design or identify potential ligands nih.govlew.ro. The availability of crystal structures, like that of the human EP4 receptor in complex with its antagonist ONO-AE3-208 (PDB: 5YWY), provides a template for rational drug design nih.govresearchgate.netresearchgate.net. Computational docking methods allow for the virtual screening of vast chemical libraries, sometimes comprising over 400 million compounds, against the EP4 receptor structure to predict binding affinities and poses researchgate.netresearchgate.net. This process helps in prioritizing highly ranked molecules for experimental validation.
De Novo Design approaches are particularly valuable for generating entirely new chemical entities that are predicted to bind to a target protein's active site lew.rorsc.org. These methods construct molecules fragment by fragment within the binding pocket, guided by computational algorithms that optimize interactions with key residues. When the 3D structure of a protein is known, de novo design, alongside virtual screening, serves as a crucial technique for identifying novel ligands lew.ro. Homology modeling is also employed to create 3D models of the human EP4 receptor subtype when experimental structures are unavailable, providing a structural basis for subsequent computational studies and ligand design lew.ro. The insights gained from molecular docking experiments can highlight the specific amino acids involved in ligand interactions, such as Serine 285, which plays a key role in EP4 binding lew.ro.
These computational strategies enable a more targeted and efficient approach to discovering potent and selective EP4 antagonists, guiding the synthesis of compounds with improved pharmacological properties.
Emerging Research Areas and Future Directions in Ono 4578 Research
Investigation of ONO-4578 in Novel Preclinical Disease Models
While the primary focus of this compound has been in immuno-oncology, the foundational role of the PGE2-EP4 signaling pathway in mediating inflammation and pain provides a strong rationale for its investigation in other disease contexts. nih.govpatsnap.com Prostaglandin (B15479496) E2 is a key mediator of fever, pain, and inflammation, and its effects are transduced through four receptor subtypes, including EP4. nih.govresearchgate.net Antagonism of the EP4 receptor, therefore, represents a promising therapeutic strategy for inflammatory diseases and chronic pain conditions. patsnap.comnih.gov
Preclinical research using various EP4 antagonists has demonstrated efficacy in animal models of analgesia and inflammation. For instance, selective EP4 antagonists have shown the ability to reduce pain in rat models of joint injury, such as the monoiodoacetate (MIA) model of osteoarthritis pain. nih.govresearchgate.net In models of inflammation, including adjuvant-induced arthritis in rats, EP4 antagonists have been shown to effectively reduce paw swelling, an effect comparable to that of COX-2 inhibitors. nih.gov These studies support the potential for EP4 antagonists to treat the signs and symptoms of arthritis and other inflammatory conditions without the broader side effects associated with less specific anti-inflammatory drugs like NSAIDs. nih.govresearchgate.net Given that this compound is a highly selective EP4 antagonist, its efficacy in these validated preclinical models of pain and inflammation is a critical area for future investigation. nih.govresearchgate.net
Table 1: Preclinical Models for EP4 Antagonists Beyond Oncology
| Disease Area | Preclinical Model | Key Findings with EP4 Antagonists |
| Pain | Rat Monoiodoacetate (MIA) Model | Demonstrated ability to block pain resulting from joint injury. nih.govresearchgate.net |
| Inflammation | Rat Adjuvant-Induced Arthritis (AIA) | Reduced paw swelling, similar to COX-2 inhibitors. nih.gov |
| Inflammation | Mouse Collagen-Induced Arthritis | Suppressed inflammatory cytokine production and slowed disease progression. nih.gov |
Elucidation of Additional EP4-Mediated Feedback Mechanisms
The inhibition of a single receptor in a complex signaling network can trigger compensatory feedback mechanisms. Understanding these is crucial for predicting long-term efficacy and potential resistance. Blocking the EP4 receptor with an antagonist like this compound prevents PGE2 from binding, which can lead to an accumulation of extracellular PGE2. This accumulated PGE2 could potentially signal through other EP receptors (EP1, EP2, EP3), leading to unintended effects.
Biomarker Identification for Predicting Preclinical Response to EP4 Antagonism
To optimize therapeutic strategies and identify patient populations most likely to benefit, the identification of reliable predictive biomarkers is essential. Research into this compound and other EP4 antagonists has begun to reveal several promising candidates that correlate with preclinical and clinical responses.
One key area is the analysis of immune cell populations within the tumor microenvironment (TME). Preclinical studies have shown that this compound's efficacy is linked to its ability to modulate the TME by reducing the infiltration of immunosuppressive cells like M2 macrophages and myeloid-derived suppressor cells (MDSCs), while promoting the differentiation of dendritic cells and enhancing the activity of CD8+ T cells. Changes in the ratios of these immune cell subtypes post-treatment could serve as a pharmacodynamic biomarker. Another promising biomarker is the urinary prostaglandin E2 metabolite (PGEM). In clinical studies of this compound in combination with nivolumab (B1139203), higher baseline urinary PGEM levels were associated with better clinical effectiveness, suggesting that tumors with high PGE2 production may be more susceptible to EP4 blockade. Furthermore, in studies combining this compound with nivolumab for metastatic colorectal cancer, the PD-L1 combined positive score (CPS) showed potential as a predictive biomarker, with CPS-positive patients trending toward better outcomes. asco.org
Table 2: Potential Biomarkers for Preclinical Response to this compound
| Biomarker | Type | Rationale / Observation |
| Urinary PGEM | Metabolite | Higher baseline levels may indicate tumors dependent on the PGE2 pathway, correlating with better response. |
| Immune Cell Infiltration | Cellular | Response correlates with a decrease in M2 macrophages and MDSCs and an increase in CD8+ T cell activation. |
| PD-L1 CPS | Protein Expression | Higher CPS scores trended toward more favorable outcomes in combination therapy studies. asco.org |
| Gene Expression Signatures | Transcriptomic | Post-treatment changes show decreased signatures for suppressive macrophages and increased T-cell activation. ono-pharma.com |
Exploration of Novel Combination Therapies with this compound
The immunomodulatory mechanism of this compound, which alleviates the immunosuppressive TME, makes it an ideal candidate for combination with other anti-cancer therapies. nih.gov Preclinical data strongly support the synergy between this compound and anti-PD-1 antibodies like nivolumab, where this compound's depletion of suppressive myeloid cells enhances the T-cell-centric activity of PD-1 blockade. nih.govono-pharma.com This has led to extensive clinical investigation. researchgate.netnih.gov
Future preclinical research is expanding to other combinations. Studies have explored combining EP4 antagonists with chemotherapy agents such as gemcitabine, demonstrating synergistic anti-metastatic activity in pancreatic cancer models. mdpi.comnih.gov There is also a strong rationale for combining this compound with chemoradiation therapy, as radiation can induce immunogenic cell death, and this compound can help overcome the subsequent immunosuppressive response. researchgate.net Emerging areas also include combinations with targeted therapies. For example, a clinical study is investigating this compound with CDK4/6 inhibitors (palbociclib or abemaciclib) and letrozole (B1683767) for hormone receptor-positive breast cancer, based on the rationale of targeting both cell cycle progression and the immune microenvironment. medpath.com
Table 3: Novel Combination Therapies with this compound in Development
| Combination Agent Class | Specific Agent(s) | Rationale | Preclinical/Clinical Status |
| Immune Checkpoint Inhibitor | Nivolumab | Overcome PGE2-mediated immunosuppression to enhance T-cell response. ono-pharma.com | Preclinical efficacy shown; multiple clinical trials ongoing. nih.govono-pharma.com |
| Chemotherapy | Gemcitabine, mFOLFIRINOX | Synergistic anti-metastatic activity. mdpi.comnih.gov | Preclinical and clinical studies initiated. nih.govmedpath.com |
| Radiotherapy | Chemoradiation (CRT) | Counteract radiation-induced immunosuppression. researchgate.net | Clinical study in rectal cancer. researchgate.net |
| Targeted Therapy | Letrozole + Palbociclib/Abemaciclib | Simultaneously target cell cycle and the immune microenvironment. medpath.com | Phase I clinical study ongoing. medpath.com |
Advanced Preclinical Methodologies for Evaluating EP4 Antagonists
To fully dissect the complex cellular and molecular effects of EP4 antagonists, researchers are moving beyond traditional bulk analysis and employing advanced preclinical methodologies. Single-cell analysis, particularly single-cell RNA sequencing (scRNA-seq), has been instrumental in this effort. aacrjournals.org This technology allows for a high-resolution view of the diverse cell populations within the TME and their individual responses to treatment.
Studies using scRNA-seq have identified EP4 expression across various cell types, including tumor cells, T cells, and different myeloid subsets. aacrjournals.orgnih.gov This has confirmed that EP4 is a critical modulator of the prostate cancer immune microenvironment. aacrjournals.org By applying single-cell analysis to preclinical models treated with EP4 antagonists, researchers can precisely map how these drugs alter the chemokine profile of tumor cells, inhibit the differentiation of MDSCs, and enhance the proliferation and function of cytotoxic T cells. nih.gov This level of detail is critical for understanding the mechanisms of synergy with other immunotherapies. Future directions will likely involve integrating these single-cell transcriptomic approaches with advanced imaging techniques, such as multiplex immunohistochemistry or spatial transcriptomics, to understand not just the cellular changes, but also their spatial organization and interactions within the tumor architecture following this compound treatment.
Q & A
Q. What is the mechanistic role of ONO-4578 in reversing tumor immunosuppression?
Answer: this compound selectively antagonizes the prostaglandin E2 receptor EP4 (PTGER4), which is overexpressed in immunosuppressive myeloid cells (e.g., M2 macrophages, MDSCs) and tumor cells. By blocking PGE2-EP4 signaling, it inhibits cAMP production, reverses T-cell suppression, promotes dendritic cell (DC) differentiation, and reduces M2 macrophage infiltration . Preclinical models demonstrate that this compound enhances CD8+ T-cell activation and reduces immunosuppressive cytokine production (e.g., IL-23), thereby reshaping the tumor microenvironment (TME) .
Q. How do preclinical models validate this compound's anti-tumor efficacy as a monotherapy?
Answer: Syngeneic mouse models (e.g., CT26, MC38) show this compound monotherapy reduces tumor growth by 40–60%, with efficacy linked to immune-mediated mechanisms (abrogated in immunodeficient mice). Flow cytometry revealed decreased M2 macrophages and increased cytotoxic T-cell infiltration, supported by microarray data showing upregulated innate immunity genes (e.g., NK cell markers) . Dose-dependent tumor regression was observed in murine glioblastoma (SB28), extending survival by 50% compared to controls .
Q. What biomarkers are used to assess this compound's pharmacodynamic effects in preclinical studies?
Answer: Key biomarkers include:
- Driver-of-disease (DD) gene expression in tumor tissue (pre/post-treatment RNA profiling) .
- Immune cell subsets : CD8+ T-cell density, M2 macrophage (CD206+) frequency, and DC maturation markers (e.g., CD80/86) via flow cytometry .
- EP4 receptor occupancy measured by competitive binding assays (IC50: single-digit nM for human/mouse EP4) .
Advanced Research Questions
Q. How does this compound synergize with PD-1/PD-L1 inhibitors in overcoming immunotherapy resistance?
Answer: In PD-1-resistant models (e.g., PD-L1-overexpressing tumors), this compound restores T-cell activity by suppressing EP4-mediated immunosuppression (e.g., MDSC recruitment, IL-23/Th17 axis). Combined with anti-PD-1, it enhances tumor regression (e.g., GL261 glioma: 70% reduction vs. 40% with monotherapy) by dual modulation: PD-1 blockade activates T cells, while this compound removes TME suppression . Phase I trials (NCT03155061) test this synergy in advanced solid tumors .
Q. What are the challenges in translating preclinical findings of this compound to clinical trial design?
Answer: Key challenges include:
- Biomarker stratification : EP4 expression heterogeneity across tumor types complicates patient selection. RNA sequencing of baseline biopsies is used to identify EP4-high cohorts .
- Dosing optimization : Balancing EP4 receptor saturation (achieved at 10 mg/kg in mice) with toxicity risks (e.g., gastrointestinal effects from systemic EP4 inhibition) .
- Endpoint selection : Immune-related response criteria (irRC) are prioritized over RECIST to capture delayed TME remodeling effects .
Q. How do contradictory results in this compound's efficacy across tumor models inform its clinical applicability?
Answer: While this compound shows robust activity in colorectal (MC38) and glioblastoma models, weaker responses in breast cancer xenografts suggest tumor-type-specific dependencies on PGE2/EP4 signaling. Researchers must stratify clinical trials by tumor PGE2 levels and EP4 expression, as seen in biomarker-driven designs (NCT03155061) .
Q. What methodologies are employed to resolve conflicting data on this compound's impact on myeloid cells?
Answer: Discrepancies in MDSC modulation (e.g., partial vs. complete suppression) are addressed via:
- Single-cell RNA sequencing to delineate myeloid subsets affected by EP4 inhibition .
- Coculture assays testing this compound’s effect on PGE2-polarized macrophages and DCs .
- In vivo depletion studies (e.g., anti-Gr1 antibodies) to isolate myeloid contributions to efficacy .
Methodological Guidance
Q. How should researchers design experiments to evaluate this compound's combination therapies?
Answer:
- Sequential vs. concurrent dosing : Preclinical data suggest concurrent anti-PD-1/ONO-4578 administration maximizes efficacy .
- Immune monitoring : Use multiplex IHC (e.g., CD8/FoxP3/CD68) and cytokine profiling (e.g., IFN-γ, IL-10) at multiple timepoints .
- Resistance modeling : Develop acquired resistance lines via prolonged EP4 antagonist exposure to identify compensatory pathways (e.g., COX-2 upregulation) .
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
Answer:
- Nonlinear mixed-effects modeling to estimate EC50 for immune cell changes vs. tumor volume .
- Kaplan-Meier analysis with Cox regression for survival studies, adjusting for baseline TME immune scores .
Data Contradictions & Future Directions
Q. Why do some studies report limited this compound efficacy despite strong EP4 target engagement?
Answer: Tumor-intrinsic factors (e.g., PTGER4 splice variants with reduced drug binding) or compensatory prostaglandin pathways (e.g., EP2 upregulation) may limit efficacy. Researchers are exploring EP4/COX-2 dual inhibition or epigenetic modulators to overcome resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
